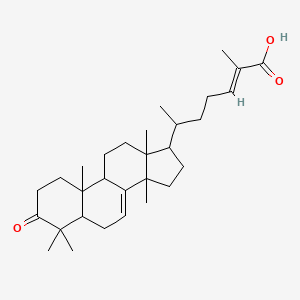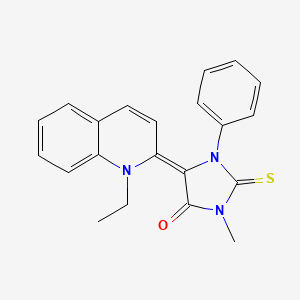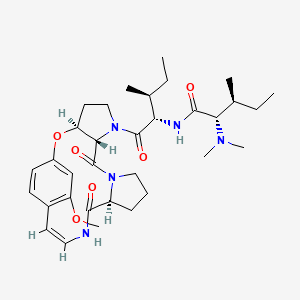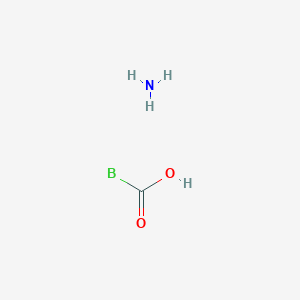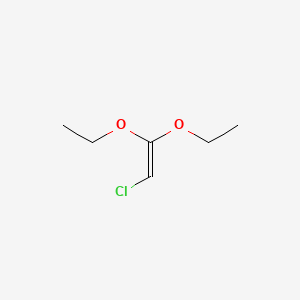
(E,2E)-N-(1,2,4-triazol-4-yl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,4-triazol-4-yl)-2-(1,3,3-trimethyl-2-indolylidene)ethanimine is a member of indoles.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Derivatives : Compounds similar to (E,2E)-N-(1,2,4-triazol-4-yl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine have been used in the synthesis of various heterocyclic derivatives. These derivatives have exhibited moderate effects against certain bacterial and fungal species (Abdel‐Aziz et al., 2008).
Coordination Polymers : Related compounds have been utilized to create coordination polymers with metals like Cu(II) and Cd(II), leading to the formation of structures with diverse architectures, which have potential applications in materials science (Yang et al., 2013).
Ring Transformation Reactions : Triazole derivatives have been involved in ring transformation reactions, demonstrating their versatility in organic synthesis (Hori et al., 1985).
Applications in Material Science
Corrosion Inhibition : Schiff base compounds, which are structurally similar, have shown effectiveness as corrosion inhibitors for metals in acidic media. This has implications in materials protection and engineering (Emregül et al., 2006).
Fungicidal Activities : Novel triazole compounds containing a thiazolidine ring have been synthesized and tested for fungicidal activities. This underscores the potential of such compounds in agricultural and pharmaceutical applications (Xu et al., 2005).
Potential in Pharmacological Research
- Inhibitors of Enzymes : Bis-triazole derivatives have been explored as potential inhibitors of enzymes like 15-lipoxygenase, an enzyme involved in inflammatory processes. This indicates the potential use of similar compounds in developing new therapeutic agents (Asghari et al., 2016).
Propiedades
Fórmula molecular |
C15H17N5 |
|---|---|
Peso molecular |
267.33 g/mol |
Nombre IUPAC |
(E,2E)-N-(1,2,4-triazol-4-yl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine |
InChI |
InChI=1S/C15H17N5/c1-15(2)12-6-4-5-7-13(12)19(3)14(15)8-9-18-20-10-16-17-11-20/h4-11H,1-3H3/b14-8+,18-9+ |
Clave InChI |
OJQDNCSKUPMUTC-HECFVYJASA-N |
SMILES isomérico |
CC\1(C2=CC=CC=C2N(/C1=C/C=N/N3C=NN=C3)C)C |
SMILES |
CC1(C2=CC=CC=C2N(C1=CC=NN3C=NN=C3)C)C |
SMILES canónico |
CC1(C2=CC=CC=C2N(C1=CC=NN3C=NN=C3)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




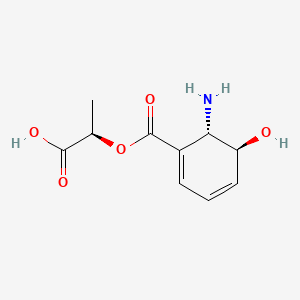
![5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1234629.png)
![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate](/img/structure/B1234630.png)
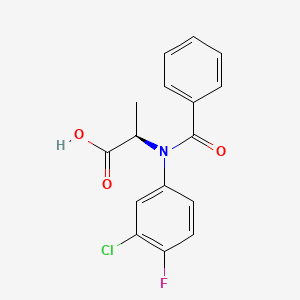
![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4S)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one](/img/structure/B1234634.png)
![[6-[6-[[(14Z)-7-acetoxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyl-tetrahydropyran-3-yl]oxy-4-hydroxy-2,4-dimethyl-tetrahydropyran-3-yl] 3-methylbutanoate](/img/structure/B1234637.png)


